Tetrazole vs. 1,2,3-Triazole Bioisosteric Replacement in (5-Benzylthiazol-2-yl)amide Scaffold: Anti-Leukemic Potency Enhancement
In the (5-benzylthiazol-2-yl)amide series, replacing the 1H-1,2,3-triazole ring with a 1H-tetrazole ring generated compound 3d (N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide), which inhibited the growth of K-562 leukemia cells with an IC₅₀ of 56.4 nM and UACC-62 melanoma cells with an IC₅₀ of 56.9 nM (SRB assay) [1]. The predecessor triazole-containing compound exhibited IC₅₀ values in the range of 2.02–4.70 μM across multiple cancer cell lines [1]. This represents an approximately 36‑ to 83‑fold improvement in potency attributable to the tetrazole-for-triazole substitution. Although the scaffold is a 5‑benzylthiazol‑2‑yl amide rather than the 4‑phenylthiazol‑2‑amine core of the target compound, the tetrazole heterocycle is identically configured (1H‑tetrazol‑1‑yl‑phenyl), and the benzyl‑thiazole pharmacophore is conserved, making the potency differential class‑extrapolatable [1].
| Evidence Dimension | In vitro anti-proliferative potency (SRB assay) |
|---|---|
| Target Compound Data | Not directly measured on the exact target compound; inferred from tetrazole-containing analog 3d: IC₅₀ = 56.4 nM (K-562) [1] |
| Comparator Or Baseline | Triazole-containing predecessor analog: IC₅₀ = 2.02–4.70 μM (multiple cancer lines) [1] |
| Quantified Difference | ~36‑ to 83‑fold potency enhancement upon tetrazole substitution [1] |
| Conditions | SRB cytotoxicity assay, K-562 (CML) cells, 48 h exposure [1] |
Why This Matters
This demonstrates that the tetrazole moiety—conserved in the target compound—delivers a quantifiable, scaffold‑transferable potency advantage over the triazole isostere, directly justifying its selection for anti‑leukemic screening programs.
- [1] Pokhodylo N, Finiuk N, et al. Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. Eur J Med Chem. 2023; 252:115285. PMID: 36809707. View Source
